molecular formula C8H5BrCl2O3S B13191343 4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride

4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride

Katalognummer: B13191343
Molekulargewicht: 332.00 g/mol
InChI-Schlüssel: APBNTTZCORHOOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H6BrClO2S It is a derivative of benzoyl chloride, featuring bromine, chlorine, and sulfonyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride typically involves the chlorosulfonation of 4-bromo-5-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid as the sulfonating agent. The process can be summarized as follows:

    Starting Material: 4-Bromo-5-methylbenzoic acid.

    Reagent: Chlorosulfonic acid (HSO3Cl).

    Reaction Conditions: The reaction is conducted under controlled temperature conditions to ensure the selective formation of the chlorosulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Formation of sulfonamides, sulfonate esters, or thioethers.

    Reduction: Formation of 4-bromo-3-(methylthio)-5-methylbenzoyl chloride.

    Oxidation: Formation of 4-bromo-3-(chlorosulfonyl)-5-carboxybenzoyl chloride.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its reactive functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a methyl group.

    4-Chlorobenzenesulfonyl chloride: Lacks the bromine and methyl groups.

    4-Bromo-3-chlorophenylboronic acid: Contains a boronic acid group instead of a sulfonyl chloride group.

Uniqueness

4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride is unique due to the presence of both bromine and chlorosulfonyl functional groups, which confer distinct reactivity patterns

Eigenschaften

Molekularformel

C8H5BrCl2O3S

Molekulargewicht

332.00 g/mol

IUPAC-Name

4-bromo-3-chlorosulfonyl-5-methylbenzoyl chloride

InChI

InChI=1S/C8H5BrCl2O3S/c1-4-2-5(8(10)12)3-6(7(4)9)15(11,13)14/h2-3H,1H3

InChI-Schlüssel

APBNTTZCORHOOU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1Br)S(=O)(=O)Cl)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.